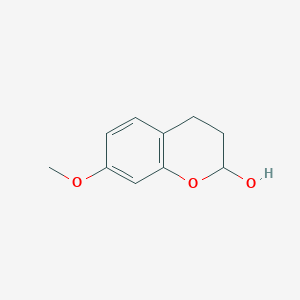

2-Hydroxy-7-methoxychroman

Description

Contextual Overview of Chroman Derivatives in Chemical Biology

Chroman derivatives, characterized by a fused benzene (B151609) ring and a dihydropyran ring, are a significant class of heterocyclic compounds. acs.org They are found in a wide array of natural products and serve as crucial building blocks in the synthesis of new bioactive molecules. mdpi.comnih.gov The chroman scaffold's presence in nature is a testament to its evolutionary selection as a stable and versatile framework for biological interactions. In the field of chemical biology, researchers are focused on designing and synthesizing novel chroman derivatives to probe biological pathways and develop new therapeutic agents. eie.gr The structural diversity within the chroman family, which includes variations like chroman-4-ones, flavanones, and isoflavanones, has led to the discovery of compounds with a broad spectrum of biological activities. nih.govresearchgate.net

Significance of the Chroman Scaffold in Medicinal Chemistry

The term "privileged scaffold" was coined to describe molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. mdpi.com The chroman nucleus is a prime example of such a scaffold. researchgate.nettandfonline.com Its derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. acs.orgontosight.ai The versatility of the chroman ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov This adaptability has led to the development of several chromone-based drugs and a pipeline of promising candidates for treating a variety of diseases. tandfonline.comacs.org

Evolution of Research on 2-Hydroxy-7-methoxychroman and its Structural Analogs

Research into this compound and its analogs is part of a broader effort to explore the therapeutic potential of the chroman scaffold. While specific research on this compound is not extensively documented in publicly available literature, studies on closely related analogs provide significant insights. For instance, derivatives of 6-hydroxy-7-methoxychroman-2-carboxylic acid have been synthesized and evaluated for their potent inhibitory effects on nuclear factor-kappaB (NF-κB), a key regulator of the inflammatory response. researchgate.netresearchgate.net

Furthermore, the synthesis and biological evaluation of various 7-methoxychroman-4-one derivatives have been a focus of research. These studies have explored their potential as cytotoxic agents against cancer cell lines. nih.gov The substitution patterns on the chroman ring, including the presence of methoxy (B1213986) and hydroxy groups, have been shown to be critical for their biological activity. nih.gov For example, the synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives has yielded compounds with notable cytotoxic properties. nih.gov The ongoing investigation into these and other structural analogs continues to build a comprehensive understanding of the structure-activity relationships within this class of compounds, paving the way for the design of more effective therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of related chroman and coumarin (B35378) derivatives, which can provide an estimation for this compound.

| Property | Value | Source |

| Molecular Formula | C10H8O3 | chemeo.com |

| Molecular Weight | 176.17 g/mol | chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 1.802 | chemeo.com |

| Water Solubility (log10WS) | -3.12 mol/L | chemeo.com |

| Melting Point | 263-265 °C (for 4-Hydroxy-7-methoxycoumarin) | chemicalbook.com |

Spectroscopic Data

The following table presents typical spectroscopic data for a related compound, 7-methoxychromen-2-one, which can serve as a reference for the characterization of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃, 600 MHz) | δ 7.63 (d, 1H), 7.46–7.40 (m, 4H), 7.37 (t, 1H), 6.71 (s, 1H), 6.17 (d, 1H), 5.20 (s, 2H), 3.97 (s, 3H), 3.92 (s, 3H) | mdpi.com |

| ¹³C NMR (CDCl₃, 150 MHz) | δ 176.2, 156.8, 154.6, 152.9, 140.7, 135.5, 128.8, 128.4, 127.2, 114.2, 113.8, 97.6, 70.9, 62.1, 61.5, 30.9 | mdpi.com |

| Mass Spectrometry (HRMS-ESI) | m/z: [M+H]⁺ calcd for C₁₁H₁₂O₅ 225.0763; found, 225.0760 (for 5-hydroxy-7,8-dimethoxychroman-4-one) | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-2-ol |

InChI |

InChI=1S/C10H12O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2,4,6,10-11H,3,5H2,1H3 |

InChI Key |

OKJWLTZQKAUITD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC(O2)O)C=C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 2 Hydroxy 7 Methoxychroman Derivatives

Methodological Frameworks for SAR Studies

The elucidation of SAR is achieved through a combination of synthetic chemistry, biological testing, and computational modeling. These methodological frameworks allow for a comprehensive analysis of how specific molecular features contribute to the biological activity of 2-hydroxy-7-methoxychroman derivatives.

A primary strategy in SAR studies involves the systematic synthesis and evaluation of analogs. nih.govnih.govnih.gov This process begins with a lead compound, such as this compound, which is then methodically modified. Key modifications often include:

Alteration of Substituents: Changing the nature, size, and electronic properties of substituents on the chroman ring system and any associated side chains.

Positional Isomerism: Moving existing functional groups, like the hydroxyl and methoxy (B1213986) groups, to different positions on the chroman scaffold to determine the optimal arrangement for activity.

Scaffold Hopping: Replacing the chroman core with other heterocyclic systems to explore different structural spaces while retaining key pharmacophoric features.

Conformational Restriction: Introducing elements that limit the molecule's flexibility, which can help to identify the bioactive conformation and potentially increase potency and selectivity.

Through the design of analog libraries, researchers can probe the steric, electronic, and hydrophobic requirements of the biological target, leading to a detailed understanding of the pharmacophore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com For chroman derivatives, QSAR models are developed by calculating a set of molecular descriptors for each analog, which quantify various physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters. nih.govnih.gov

The process typically involves:

Assembling a dataset of chroman analogs with experimentally determined biological activities.

Calculating a wide range of molecular descriptors for each compound.

Dividing the data into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Using statistical methods, such as multiple linear regression or partial least squares, to generate an equation that correlates the descriptors with activity. nih.gov

A statistically significant QSAR model can predict the activity of novel, unsynthesized chroman derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.comnih.gov For instance, three-dimensional QSAR (3D-QSAR) studies, like Molecular Field Analysis (MFA), have been successfully applied to chromone (B188151) derivatives to derive predictive models for antioxidant activity. nih.gov

Influence of Substituents on Biological Activity Profiles

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chroman ring and its associated side chains. The interplay between hydroxyl, methoxy, and other functional groups dictates the molecule's interaction with biological targets.

The hydroxyl (-OH) group is a critical determinant of biological activity in many chroman and flavonoid-related compounds. mdpi.com Its significance stems from several key properties:

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in protein targets like enzymes and receptors.

Antioxidant Activity: Phenolic hydroxyl groups are known to be excellent radical scavengers, a property that is central to the antioxidant effects of many flavonoids. nih.govnih.gov The number and position of -OH groups directly influence this activity. mdpi.com

Acidity and Ionization: The phenolic hydroxyl group is weakly acidic and can be ionized at physiological pH, which can affect solubility, membrane permeability, and binding interactions.

SAR studies have shown that the specific placement of the hydroxyl group on the chroman ring is vital. For example, in many flavonoids, hydroxyl groups at positions 5 and 7 contribute significantly to cytotoxicity, while a 3-OH group can enhance antioxidant activity. mdpi.comnih.gov The precise impact varies depending on the specific biological endpoint being measured.

The methoxy (-OCH₃) group, while related to the hydroxyl group, imparts distinct properties to the molecule. Replacing a hydroxyl group with a methoxy group (O-methylation) can lead to significant changes in biological activity by:

Increasing Lipophilicity: The methyl group increases the compound's hydrophobicity, which can enhance membrane permeability and oral bioavailability. mdpi.com

Altering Hydrogen Bonding: O-methylation removes the hydrogen bond donating ability of the parent hydroxyl group, which can be used to probe the importance of this specific interaction for target binding.

Improving Metabolic Stability: Phenolic hydroxyl groups are common sites for metabolic conjugation (e.g., glucuronidation). Masking them as methoxy ethers can prevent this metabolism and increase the compound's in vivo half-life.

Modifying Electronic Properties: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. nih.gov

Studies on flavonoids and related structures have indicated that the presence of a methoxy or hydroxy group at position C7 plays a vital role in binding affinity. researchgate.net The strategic placement of methoxy groups can enhance cytotoxic activity against various cancer cell lines. mdpi.com

In a specific series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, which are analogs of the compound KL-1156, the substituents on the terminal phenylamide ring were found to have a profound effect on their ability to inhibit nuclear factor-kappaB (NF-κB) activation. nih.gov

A study systematically replaced the hydrogen on the phenylamide ring with various substituents. The results demonstrated that electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) led to inactive compounds. In contrast, compounds bearing small, lipophilic, and electron-withdrawing or neutral groups such as methyl (-CH₃), trifluoromethyl (-CF₃), and chloro (-Cl) were potent inhibitors of NF-κB activity. nih.gov The most active compound in the series featured a 4-chloro substituent on the phenyl ring and was found to be four times more potent than the parent compound, KL-1156. nih.gov

The following table summarizes the SAR findings for this series of compounds. nih.gov

| Compound | Substituent (R) on Phenylamide | IC₅₀ (µM) for NF-κB Inhibition |

| 2a | H | >100 |

| 2d | 4-OH | >100 |

| 2e | 4-OCH₃ | >100 |

| 2f | 2-CH₃ | 60.2 |

| 2g | 3-CH₃ | 15.0 |

| 2h | 4-CH₃ | 8.0 |

| 2k | 4-CF₃ | 16.5 |

| 2l | 2-Cl | 45.3 |

| 2m | 3-Cl | 12.5 |

| 2n | 4-Cl | 6.0 |

| KL-1156 | (unsubstituted phenylamide, reference) | 25.0 |

Modifications to the Chroman Ring System and their Pharmacological Consequences

The chroman ring system is a privileged scaffold in medicinal chemistry, and modifications to this core structure can significantly impact the pharmacological properties of the resulting derivatives. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, investigations into closely related chroman and chromanone analogues provide valuable insights into the pharmacological consequences of modifying this heterocyclic system.

Research into various chroman-based compounds demonstrates that substitutions on both the aromatic ring (A-ring) and the dihydropyran ring (B-ring) are crucial for determining the biological activity. For instance, in the broader class of chroman-4-ones, substitutions at the C-2, C-3, C-6, and C-7 positions have been shown to be effective in developing antidiabetic agents. nih.gov This suggests that the positioning of the hydroxyl and methoxy groups in this compound is likely a key determinant of its potential biological effects.

Furthermore, studies on other chroman derivatives have revealed a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov The specific nature and position of substituents on the chroman ring system play a critical role in defining the potency and selectivity of these actions. For example, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the nature of the substituent on the phenylamide moiety was found to be a critical factor for their inhibitory activity against nuclear factor-kappaB activation.

Conformational Analysis and Steric Effects in SAR

The three-dimensional conformation of the chroman ring and the steric bulk of its substituents are critical factors that influence the structure-activity relationship (SAR) of this compound derivatives. The dihydropyran ring of the chroman nucleus is not planar and can adopt various conformations, which can affect how the molecule binds to its biological target.

Steric hindrance can also play a significant role in the SAR of chroman derivatives. The size and spatial arrangement of substituents can influence the molecule's ability to fit into the binding pocket of a receptor or enzyme. For instance, the introduction of bulky groups at certain positions on the chroman ring could either enhance binding by creating favorable interactions or diminish activity due to steric clashes.

The interplay between the electronic effects of substituents (such as the hydroxyl and methoxy groups in this compound) and the steric constraints of the molecule as a whole is a key aspect of its SAR. A thorough understanding of these conformational and steric factors is essential for the rational design of novel this compound derivatives with improved pharmacological profiles.

Mechanistic Studies of Biological Activities Associated with 2 Hydroxy 7 Methoxychroman Derivatives

Anti-inflammatory Mechanisms

Derivatives of the chroman structure, particularly those containing hydroxyl and methoxy (B1213986) groups, have demonstrated notable anti-inflammatory properties. The primary mechanisms underlying these effects involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation Pathways

The transcription factor Nuclear Factor-kappaB (NF-κB) is a critical regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. Several derivatives of 2-Hydroxy-7-methoxychroman have been shown to exert their anti-inflammatory effects by interfering with the NF-κB signaling pathway.

For instance, studies on 4-hydroxy-7-methoxycoumarin, a related compound, have shown that it can significantly suppress the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This inhibition is achieved by preventing the degradation of the inhibitor of NF-κB, IκBα. nih.govresearchgate.net Under normal conditions, IκBα binds to NF-κB, keeping it inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By preventing IκBα degradation, these compounds effectively block the nuclear translocation and DNA-binding activity of NF-κB. nih.govresearchgate.net

Similarly, other related compounds like 2'-hydroxychalcone derivatives have been found to suppress LPS-induced NF-κB activation in macrophage cell lines. nih.gov This inhibition of NF-κB is a key mechanism responsible for the downregulation of various inflammatory mediators.

Modulation of Pro-inflammatory Cytokine Production

The activation of NF-κB leads to the production of a variety of pro-inflammatory cytokines that play a central role in the inflammatory cascade. Consequently, the inhibition of NF-κB activation by this compound derivatives results in a significant reduction in the production of these cytokines.

Research has demonstrated that 4-hydroxy-7-methoxycoumarin can markedly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.govresearchgate.net This reduction in cytokine levels is a direct consequence of the inhibited NF-κB signaling.

The table below summarizes the inhibitory effects of a related compound, 4-hydroxy-7-methoxycoumarin (4H-7MTC), on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.

| Cytokine | Concentration of 4H-7MTC | % Inhibition |

| TNF-α | 1.2 mM | Significant reduction |

| IL-1β | 1.2 mM | Significant reduction |

| IL-6 | 1.2 mM | Significant reduction |

Data compiled from studies on 4-hydroxy-7-methoxycoumarin. nih.govresearchgate.net

Antiproliferative and Anticancer Research Endeavors

The chroman scaffold is a common feature in a variety of natural and synthetic compounds that exhibit antiproliferative and anticancer activities. While direct studies on this compound are scarce, research on its derivatives provides insights into potential anticancer mechanisms.

Cellular Targets and Pathways of Anticancer Action

Derivatives of this compound have been shown to target various cellular pathways implicated in cancer progression. For example, some methoxychalcone derivatives have been found to inhibit the proliferation of human hormone-resistant prostate cancer cells by suppressing the mammalian target of rapamycin (mTOR) signaling pathway. mdpi.com The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Furthermore, a novel synthetic derivative of chrysin, 8-bromo-7-methoxychrysin, has been shown to inhibit lung cancer stemness by targeting both NF-κB and Forkhead Box M1 (FoxM1). mdpi.com Cancer stem cells are a subpopulation of tumor cells that are responsible for tumor initiation, metastasis, and recurrence.

Cell Cycle Arrest and Apoptosis Induction Studies

A common mechanism by which anticancer agents exert their effects is by inducing cell cycle arrest and apoptosis (programmed cell death). Studies on related compounds suggest that this compound derivatives may also share these properties.

For instance, a methoxychalcone derivative has been demonstrated to induce a G1 phase arrest in the cell cycle of human prostate cancer cells. mdpi.com This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation. Following cell cycle arrest, this compound was also shown to induce apoptosis. mdpi.com Similarly, another study on a 2'-hydroxychalcone derivative showed that it induces autophagy-dependent apoptosis in breast cancer cells through the inhibition of the NF-κB signaling pathway. nih.gov

The table below presents findings on the effects of a related methoxychalcone derivative on cell cycle and apoptosis in human prostate cancer cells.

| Effect | Cell Line | Key Findings |

| Cell Cycle Arrest | Human Prostate Cancer Cells | Induction of G1 phase arrest. mdpi.com |

| Apoptosis | Human Prostate Cancer Cells | Subsequent induction of apoptosis following cell cycle arrest. mdpi.com |

Antioxidant Activity and Reactive Species Scavenging

The presence of a hydroxyl group on the chroman ring suggests that this compound may possess antioxidant properties. Antioxidants are molecules that can neutralize harmful reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues.

The antioxidant activity of various chroman and coumarin (B35378) derivatives has been evaluated using different assays. For instance, a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides were synthesized and their antioxidant activities were evaluated. nih.gov The N-arylsubstituted-chroman-2-carboxamides, in particular, exhibited potent inhibition of lipid peroxidation. nih.gov The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity of one of the synthesized compounds was found to be comparable to that of trolox, a well-known antioxidant. nih.gov

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The specific position and electronic environment of the hydroxyl and methoxy groups on the chroman ring would influence the radical scavenging capacity of this compound.

Exploration of Other Biological Modulations

Derivatives of the chroman scaffold, particularly those incorporating hydroxyl and methoxy substitutions, have been the subject of various mechanistic studies to explore their potential in modulating diverse biological pathways. These investigations have revealed promising activities, including enzyme inhibition and antimicrobial effects, suggesting a broad therapeutic potential for this class of compounds.

Anticholinesterase Activities

Cholinesterase inhibitors are critical in managing neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Research into chroman-related structures, such as methoxyflavones, has identified potential candidates for this activity.

One study on methoxyflavones isolated from Kaempferia parviflora revealed significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. nih.gov Among the thirteen compounds tested, those with a 5,7-dimethoxy substitution pattern demonstrated notable effects. nih.gov Specifically, 5,7,4'-trimethoxyflavone was the most potent inhibitor of AChE, while 5,7-dimethoxyflavone was the most effective against BChE. nih.gov The structure-activity relationship analysis indicated that the 5,7-dimethoxy groups are crucial for the inhibitory action. Conversely, the presence of a 5-hydroxyl group was found to decrease the inhibitory potency. nih.gov Notably, 5,7-dimethoxyflavone displayed strong selectivity for BChE over AChE, a characteristic that is of interest for developing targeted therapies for Alzheimer's disease. nih.gov

Further research has explored hybrid molecules that combine an anticholinesterase pharmacophore, such as tacrine, with other functional groups. Dual-binding agents that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE can inhibit the enzyme and also block the aggregation of β-amyloid peptides, a key pathological feature of Alzheimer's disease. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Methoxyflavones

| Compound | Target Enzyme | % Inhibition (at 0.1 mg/mL) |

|---|---|---|

| 5,7,4'-Trimethoxyflavone | AChE | > 85% |

Antihyperglycemic Effects and Enzyme Inhibition (e.g., α-glucosidase)

One of the key strategies in managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose in the intestine. By slowing this process, α-glucosidase inhibitors can reduce post-meal blood glucose spikes.

A series of synthesized 3,4- and 3,6-disubstituted chromenones were screened for their in vitro α-glucosidase inhibitory activity. nih.gov Many of the synthesized compounds showed varying degrees of inhibition. nih.govresearchgate.net One particular derivative, compound 4x, which features a 3-acetyl-6-(6-methoxy-3-pyridyl) group on the chromenone core, was identified as the most potent inhibitor in the series. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a mixed non-competitive inhibitor of rat intestinal α-glucosidase. nih.govresearchgate.net When tested in vivo in starch-loaded rats, it demonstrated a significant antihyperglycemic effect, highlighting the potential of this class of chromenones for developing therapies against diet-induced hyperglycemia. nih.govresearchgate.net

The inhibition of α-glucosidase is a promising therapeutic approach because it is associated with fewer adverse effects compared to other antidiabetic mechanisms. nih.govmdpi.com The action is primarily limited to the gut, where it delays carbohydrate digestion and absorption, thereby lowering the postprandial glucose levels and the subsequent demand for insulin. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Chromenone Derivatives

| Compound ID | Substituents on Chromenone Core | Type of Inhibition | In Vivo Effect |

|---|

Antimicrobial and Antifungal Investigations

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents. Chroman derivatives and related heterocyclic compounds like coumarins have shown considerable promise in this area.

Synthetic derivatives of 7-hydroxy-4-methyl coumarin have been evaluated for their antimicrobial properties. metfop.edu.in A series of novel compounds (MK1-MK6) were synthesized from a key acetohydrazide intermediate. metfop.edu.in When screened for antimicrobial activity, all of these compounds exhibited significant effects compared to a standard drug. metfop.edu.in This suggests that the coumarin scaffold is a valuable template for developing new antibacterial and antifungal agents. metfop.edu.in

In another study, a derivative of 7-hydroxycoumarin, 7-(pentyloxy)-2H-chromen-2-one, was investigated for its antifungal properties against various Candida species. nih.gov The compound demonstrated promising antifungal effects, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 15.6 µg/mL to 125.0 µg/mL. nih.gov The mechanism of action is believed to involve the disruption of the fungal plasma membrane. nih.gov

Furthermore, the antifungal activity of sideroxylin (4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl), a compound isolated from Miconia ioneura, was tested against several Candida strains. Both the purified compound and the ethyl acetate extract from which it was derived showed antifungal activity. researchgate.net Similarly, a synthesized coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), displayed strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com The in vitro antibacterial screening of ATMC also showed efficacy, with zones of inhibition ranging from 15 to 22 mm against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. jmchemsci.com

Table 3: Antifungal Activity of a 7-Hydroxycoumarin Derivative

| Compound | Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|

Computational and Theoretical Studies on 2 Hydroxy 7 Methoxychroman and Its Analogs

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its biological target.

For analogs of 2-Hydroxy-7-methoxychroman, such as chromone (B188151) derivatives, molecular docking studies have successfully predicted strong binding affinities with various protein targets. nih.gov These studies elucidate how the molecule fits into the active site of a receptor and identifies the specific amino acid residues involved in the interaction. Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in studies on 3-formyl chromone derivatives, docking analyses revealed significant interactions with the active sites of enzymes like insulin-degrading enzyme (IDE). nih.gov The binding energy, typically measured in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction. nih.gov It is predicted that the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups of this compound would be key participants in forming hydrogen bonds and other polar interactions with receptor sites.

Table 1: Example of Molecular Docking Results for a Chroman Analog with a Protein Target

| Parameter | Value | Interacting Amino Acid Residues |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | LYS753, ALA751, VAL734, LEU726 |

| Hydrogen Bonds | 2 | LYS753, THR798 |

Note: This table is illustrative, based on findings for analogous compounds like 6-isopropyl-3-formyl chromone and other small molecules binding to protein kinases. nih.govnih.gov

Virtual screening is a computational approach that involves docking a library of compounds against a specific biological target or, conversely, docking a single compound against a database of potential targets. This process helps to identify "hits"—molecules that are likely to bind to a target and modulate its activity.

For a compound like this compound, virtual screening could be employed to search for novel biological targets beyond those already known for chroman structures. Based on the activities of analogous flavonoid and chromone compounds, potential targets could include:

Kinases: Enzymes that play a crucial role in cell signaling and are often implicated in cancer and inflammatory diseases. researchgate.net

Oxidoreductases: Such as aldehyde oxidase, which is involved in metabolizing various compounds. nih.gov

Enzymes in Metabolic Diseases: Targets like the insulin-degrading enzyme (IDE) are relevant in the context of diabetes. nih.gov

Viral Proteins: Including proteases like Mpro from SARS-CoV-2, which are essential for viral replication. nih.gov

This approach accelerates the initial stages of drug discovery by prioritizing compounds and their potential therapeutic applications for further experimental validation.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. youtube.comyoutube.com By numerically solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and stability of a ligand-receptor complex. mdpi.com

In the context of this compound, once a potential binding mode is identified through docking, an MD simulation can be performed to validate the stability of the interaction. nih.gov The simulation places the docked complex in a simulated physiological environment (typically water and ions at a specific temperature and pressure) and tracks its atomic movements over a set period, often nanoseconds to microseconds.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is in equilibrium and the ligand is not dissociating from the binding site. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Regions of the protein that interact with the ligand may show reduced fluctuation, indicating stabilization.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor, confirming the persistence of key interactions predicted by docking.

Studies on related chromone derivatives have used MD simulations to confirm the stability of their complexes with target proteins, showing RMSD values typically between 0.2 and 0.5 nm, which indicates a stable binding. nih.gov The conformation of a small molecule is crucial to its biological activity, as optimal binding requires the ligand and protein to complement each other spatially. nd.edu

Table 2: Typical Output Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Typical Indication for Stability |

|---|---|---|

| RMSD of Protein | Measures conformational change of the protein backbone. | Plateauing of the curve after an initial rise. |

| RMSD of Ligand | Measures movement of the ligand within the binding site. | Low, stable values (e.g., < 0.5 nm). |

| RMSF of Residues | Indicates flexibility of individual amino acids. | Lower fluctuations for residues in the binding pocket. |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide fundamental insights into a molecule's geometry, electronic structure, and reactivity, which are crucial for understanding its chemical behavior and biological activity. researchgate.net

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals (FMOs).

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron. The electron density distribution of the LUMO indicates the most probable sites for a nucleophilic attack. uq.edu.au

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, which often correlates with higher biological activity. researchgate.netnih.gov

For analogs of this compound, DFT calculations have been used to determine these properties and predict their bioactivity. researchgate.net The distribution of the LUMO density across the chroman ring and its substituents would pinpoint the regions most susceptible to interaction with biological nucleophiles.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity and stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

Quantum chemical calculations are also highly effective at predicting various physical and chemical properties of molecules.

Thermochemical Properties: Methods like DFT can accurately calculate thermochemical data such as the enthalpy of formation, entropy, and heat capacity.

Spectroscopic Properties: Computational methods can simulate spectra that can be compared with experimental results for structure validation. This includes:

Infrared (IR) Spectra: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule, aiding in the interpretation of experimental IR spectra. nih.gov

NMR Spectra: The chemical shifts (¹H-NMR and ¹³C-NMR) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data to confirm the molecular structure. dergipark.org.tr

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the molecule's chromophores. nih.gov

These predictive capabilities are invaluable for characterizing novel compounds like this compound and for validating their synthesized structures.

Cheminformatics Approaches for Compound Library Design and Optimization

Cheminformatics plays a pivotal role in modern drug discovery by enabling the efficient design, analysis, and optimization of large compound libraries. For derivatives of this compound, these computational techniques are instrumental in navigating the vast chemical space to identify novel analogs with desired biological activities. By leveraging computational models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug development pipeline.

Virtual Screening and Library Design

Virtual screening is a powerful computational method used to search large libraries of virtual compounds to identify structures that are most likely to bind to a drug target. researchgate.net This process can be broadly categorized into ligand-based and structure-based approaches. In the context of this compound analogs, a virtual library can be generated by systematically modifying the core scaffold with various functional groups at different positions.

For instance, a library could be designed by introducing a range of substituents at the hydroxyl and methoxy groups, as well as on the chroman ring system. Computational tools can then be used to filter this virtual library based on desirable physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure drug-likeness.

Structure-based virtual screening involves docking the virtual compounds into the three-dimensional structure of a biological target. globalresearchonline.net This method predicts the binding conformation and affinity of each analog, allowing for the ranking of compounds based on their potential to interact with the target. For example, in a study on 4-phenyl-4H-chromene derivatives, molecular docking was used to evaluate their binding affinity to anticancer and anti-inflammatory targets. globalresearchonline.net

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For this compound and its analogs, QSAR studies can provide valuable insights into the structural features that are crucial for their activity.

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A dataset of this compound analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously evaluated using various validation techniques to ensure its robustness and reliability.

A study on chroman-4-one derivatives utilized QSAR analysis to guide the development of novel compounds with enhanced efficacy as monoamine oxidase-B inhibitors. researchgate.net The resulting pharmacophore model identified key features, such as hydrogen bond acceptors and an aromatic ring, that were important for activity. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling is another important cheminformatics approach that focuses on the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For a library of this compound analogs, a pharmacophore model could be developed to capture the key interaction points required for binding to a specific target. This model can then be used as a 3D query to screen large compound databases to identify novel scaffolds that possess the desired pharmacophoric features.

The table below illustrates a hypothetical application of these cheminformatics approaches in the design and optimization of a library of this compound analogs.

| Cheminformatics Approach | Application to this compound Analogs | Desired Outcome |

| Virtual Library Design | Generation of a diverse set of virtual analogs by modifying the this compound scaffold. | A comprehensive virtual library of potential drug candidates. |

| Structure-Based Virtual Screening | Docking of the virtual library against a specific biological target to predict binding affinities. | A ranked list of compounds with high predicted binding affinity. |

| Ligand-Based Virtual Screening | Screening the virtual library based on similarity to known active compounds. | Identification of novel analogs with similar properties to known actives. |

| QSAR Modeling | Development of a predictive model that correlates structural features with biological activity. | Understanding of the structure-activity relationships and prediction of the activity of new analogs. |

| Pharmacophore Modeling | Generation of a 3D model of the essential features for biological activity. | A 3D query for screening databases to find novel scaffolds with similar interaction patterns. |

Advanced Analytical Methodologies for Characterization in Chroman Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like 2-Hydroxy-7-methoxychroman in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial overview of the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), spin-spin coupling with neighboring protons (multiplicity), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For this compound, specific resonances are expected. The aromatic region of the ¹H NMR spectrum would display signals for the three protons on the benzene (B151609) ring, while the aliphatic region would show signals for the protons at positions 2, 3, and 4 of the chroman core. A distinct singlet corresponding to the methoxy (B1213986) group protons would also be present.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H-2 and the H-3 protons, and between the H-3 and H-4 protons, confirming the spin system in the dihydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting different fragments of the molecule. For instance, HMBC would show correlations from the methoxy protons to the C-7 carbon, confirming the position of the methoxy group. Correlations from the H-5 proton to C-4 and C-6 would help assign the aromatic signals.

The following tables outline the expected NMR chemical shifts for this compound, based on established values for similar chroman structures.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~5.3 - 5.5 | Doublet of doublets |

| H-3 (axial) | ~1.9 - 2.1 | Multiplet |

| H-3 (equatorial) | ~2.2 - 2.4 | Multiplet |

| H-4 (axial) | ~2.8 - 3.0 | Multiplet |

| H-4 (equatorial) | ~2.6 - 2.8 | Multiplet |

| H-5 | ~6.9 - 7.1 | Doublet |

| H-6 | ~6.4 - 6.6 | Doublet of doublets |

| H-8 | ~6.3 - 6.5 | Doublet |

| 2-OH | Variable | Singlet (broad) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~95 - 98 |

| C-3 | ~30 - 33 |

| C-4 | ~20 - 23 |

| C-4a | ~118 - 121 |

| C-5 | ~128 - 131 |

| C-6 | ~107 - 110 |

| C-7 | ~158 - 161 |

| C-8 | ~102 - 105 |

| C-8a | ~150 - 153 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through analysis of its fragmentation patterns. For this compound (C₁₀H₁₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The calculated monoisotopic mass of this compound is 180.0786 g/mol .

Upon ionization, typically using Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule can undergo fragmentation. The pattern of fragment ions is a molecular fingerprint that helps to confirm the proposed structure. A plausible fragmentation pathway for this compound in EI-MS would involve a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for chroman rings. Other likely fragmentations include the loss of a water molecule from the hydroxyl group, the loss of a methyl radical from the methoxy group, or the loss of formaldehyde (CH₂O).

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Plausible Fragment |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 165 | [M - CH₃]⁺ |

| 150 | [M - CH₂O]⁺ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC system, utilizing a C18 stationary phase column, is typically employed. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes.

Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected with a UV detector set to a wavelength where the chromophore absorbs strongly (e.g., ~280 nm). A pure sample would exhibit a single major peak.

Gas Chromatography (GC) can also be used for purity assessment, particularly for thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound may exhibit peak tailing on standard non-polar GC columns. To achieve better chromatographic performance, derivatization is often necessary. The hydroxyl group can be converted to a less polar trimethylsilyl (TMS) ether, which is more volatile and less prone to adsorption on the column, resulting in sharper, more symmetrical peaks. Purity is determined in a manner similar to HPLC, using detectors like Flame Ionization (FID) or a mass spectrometer (GC-MS).

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state with atomic-level precision. This technique is considered the gold standard for structural proof. The process requires growing a high-quality single crystal of the compound, which can be a challenging step.

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, crystallography can also establish its absolute stereochemistry. No crystal structure for this compound has been deposited in public databases to date.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Methanol |

Circular Dichroism Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to determine the absolute configuration and conformation of chiral molecules in solution. rsc.orgmtoz-biolabs.com This method is based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com The resulting CD spectrum provides a unique fingerprint for a specific stereoisomer, making it an invaluable tool in the stereochemical analysis of chroman derivatives like this compound.

The primary application of CD spectroscopy in this context is the assignment of the absolute stereochemistry of a chiral molecule. chiralabsxl.com For chromanes with a chiral center at the C2 position, the three-dimensional structure dictates its chiroptical properties. nih.gov The process involves recording the CD spectrum of the sample and comparing it to the spectra of compounds with known configurations, often found in existing literature. mtoz-biolabs.com If the spectrum of the sample closely matches that of a known R-configuration compound, it is highly probable that the sample also possesses the R-configuration. mtoz-biolabs.com Conversely, enantiomers produce mirror-image CD spectra. chiralabsxl.com

Modern approaches often combine experimental CD data with quantum chemical calculations, such as Density Functional Theory (DFT), to predict the CD spectrum for a given enantiomer. americanlaboratory.comnih.gov By comparing the experimentally measured spectrum with the calculated spectrum, the absolute configuration can be unambiguously assigned. americanlaboratory.comspectroscopyeurope.com If the major bands of the measured and calculated spectra align in terms of sign and relative magnitude, the absolute configuration of the sample is confirmed to be that of the enantiomer used in the calculation. americanlaboratory.com

The sign of the Cotton effect (CE), which corresponds to the positive or negative peaks in the CD spectrum, is directly related to the stereochemistry. nih.gov For instance, in a study of various chiral drugs, it was observed that S isomers consistently showed a negative Cotton effect, while R isomers displayed a positive one. nih.gov This relationship, while not universal for all classes of compounds, can be a reliable indicator within a series of structurally analogous molecules. chiralabsxl.com The helicity of the dihydropyran ring in the chromane (B1220400) structure is a fundamental factor influencing the sign of the observed optical rotation and the resulting CD spectrum. nih.gov

The table below illustrates a hypothetical example of how CD spectral data can be used to distinguish between the (R) and (S) enantiomers of a 2-substituted chroman derivative. The data shows the characteristic mirror-image relationship between the two enantiomers.

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Sign of Cotton Effect |

|---|---|---|---|

| (R)-2-Hydroxy-7-methoxychroman | 275 | +15,000 | Positive |

| (S)-2-Hydroxy-7-methoxychroman | 275 | -15,000 | Negative |

| (R)-2-Hydroxy-7-methoxychroman | 240 | -8,000 | Negative |

| (S)-2-Hydroxy-7-methoxychroman | 240 | +8,000 | Positive |

This technique is particularly advantageous as it requires relatively small sample quantities and is non-destructive. nih.gov It provides a rapid and sensitive method for confirming the stereochemical identity of compounds like this compound, which is crucial in fields such as natural product chemistry and pharmaceutical development where the biological activity of a molecule is often dependent on its specific stereoisomerism. rsc.orgamericanlaboratory.com

Future Research Directions and Emerging Applications of 2 Hydroxy 7 Methoxychroman and Chroman Based Compounds

Rational Design of Next-Generation Chroman Scaffolds

The rational design of new molecular entities is a cornerstone of modern drug discovery. For chroman-based compounds, this involves the strategic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on several key areas:

Structure-Based Drug Design (SBDD): By utilizing high-resolution crystal structures of target proteins, researchers can design chroman derivatives that fit precisely into the active or allosteric sites. Iterative molecular docking and modeling can guide the design of scaffolds that specifically target the ligand-binding pocket of a protein, as has been demonstrated for other heterocyclic compounds. umn.edu This approach allows for the optimization of interactions, leading to inhibitors with high affinity and specificity.

Scaffold Mimicry: Designing chroman scaffolds that mimic key secondary structures of proteins, such as α-helices, β-strands, and β-turns, is a promising strategy for modulating protein-protein interactions (PPIs). rsc.org These interactions are often implicated in disease, and small molecules that can disrupt them hold significant therapeutic potential.

Privileged Structure Modification: Chroman-4-ones and related chromones are considered privileged structures due to their broad biological activities. nih.gov Future design strategies will involve the incorporation of diverse functional groups and the creation of highly substituted structures to explore new chemical space and identify derivatives with novel mechanisms of action. nih.gov The goal is to develop scaffolds with tailorable properties to enhance cell attachment, migration, and differentiation for applications in tissue engineering and regenerative medicine. nih.gov

| Design Strategy | Description | Application to Chromans | Potential Outcome |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes 3D structural information of a biological target to design inhibitors. | Designing 2-Hydroxy-7-methoxychroman analogs to fit into specific enzyme active sites. | Highly potent and selective enzyme inhibitors. |

| Scaffold Mimicry | Creating scaffolds that mimic protein secondary structures to modulate protein-protein interactions. rsc.org | Developing chroman-based peptidomimetics to disrupt disease-related PPIs. | Novel therapeutics for cancer and neurodegenerative diseases. |

| Privileged Structure Modification | Systematic modification of a known biologically active scaffold. nih.gov | Synthesizing a library of substituted this compound derivatives. | Discovery of compounds with new biological activities and improved properties. |

Discovery of Novel Biological Activities and Therapeutic Applications

The chroman framework is associated with a diverse range of pharmacological effects, including anticancer, antiepileptic, antioxidant, and neuroprotective activities. nih.gov Ongoing and future research will continue to uncover new biological targets and therapeutic uses for compounds like this compound.

Anticancer Applications: Chroman derivatives have shown remarkable inhibitory effects on the growth of human cancer cell lines. nih.govresearchgate.net For example, certain substituted chromans have demonstrated promising activity against breast cancer (MCF-7) cell lines. nih.gov Similarly, novel coumarin (B35378) derivatives, which share a structural relationship with chromans, have exhibited potent cytotoxic activity against various human cancer cell lines, including AGS (gastric carcinoma), by inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov Future research will focus on elucidating the specific molecular targets of these compounds and developing them as selective anticancer agents.

Anti-inflammatory Activity: Inflammation is a key factor in numerous diseases. nih.gov Novel curcumin analogs, which also contain methoxy-substituted phenyl rings, have been shown to significantly inhibit the production of inflammatory factors like IL-6 and TNF-α. nih.gov Given the structural similarities, there is a strong rationale for investigating the anti-inflammatory potential of this compound and its derivatives.

Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Studies on 7-hydroxy coumarin derivatives have revealed significant in vitro antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net This suggests that the chroman scaffold, particularly with hydroxyl and methoxy (B1213986) substitutions, could be a valuable starting point for the development of new anti-infective drugs.

| Compound Class | Biological Activity | Specific Finding | Reference Cell Line/Organism |

|---|---|---|---|

| Substituted Chromans | Anticancer | Promising activity with a GI50 of 34.7 µM. nih.gov | MCF-7 (Human Breast Cancer) nih.gov |

| 7-Hydroxy-4-phenylchromen-2-one derivatives | Cytotoxic/Anticancer | IC50 of 2.63 µM; induces G2/M cell cycle arrest and apoptosis. nih.gov | AGS (Human Gastric Carcinoma) nih.gov |

| Substituted Chromans | Antiepileptic | Showed advanced antiepileptic activity compared to reference drugs. nih.gov | In vivo models (not specified) |

| 7-Hydroxy Coumarin derivatives | Antifungal | Enhanced activity compared to fluconazole. researchgate.net | Candida albicans, Aspergillus niger researchgate.net |

| 7-Hydroxy Coumarin derivatives | Antibacterial | Enhanced activity compared to norfloxacin. researchgate.net | E. coli, S. aureus, P. aeruginosa researchgate.net |

Development of Advanced Synthetic Strategies for Complex Chromans

The synthesis of complex and functionally diverse chroman libraries is essential for discovering next-generation therapeutics. While traditional methods exist, the development of more efficient, versatile, and environmentally friendly synthetic strategies is a key area of future research.

Domino and Cascade Reactions: These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, increasing efficiency and reducing waste. researchgate.net Domino approaches for the synthesis of chroman-4-ones have been developed, and expanding these methods will enable the rapid buildup of molecular complexity. researchgate.net

Multicomponent Reactions (MCRs): MCRs are powerful tools in medicinal chemistry that combine three or more starting materials in one pot to form a final product that contains portions of all the initial reactants. researchgate.net This approach offers high yields, step-economy, and is ideal for generating large libraries of diverse chroman analogs for high-throughput screening. researchgate.net

Modern Synthetic Methodologies: The application of state-of-the-art synthetic techniques, such as C-H activation, photoredox catalysis, and flow chemistry, will revolutionize the synthesis of complex chromans. researchgate.net These methods provide new avenues for creating previously inaccessible structures and for modifying the chroman scaffold with high precision. researchgate.net The development of efficient synthetic routes is crucial, as highlighted by the challenging total syntheses of complex natural products like the madangamine alkaloids, which required 28 to 36 steps. mdpi.com

Integration of Multi-omics and Systems Biology Approaches with Chroman Research

To fully understand the therapeutic potential and mechanism of action of this compound and related compounds, it is essential to move beyond single-target approaches and embrace a holistic view of their biological effects.

Multi-Omics Integration: The use of multiple omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive molecular picture of how a compound affects a biological system. nih.govnih.gov Integrating these datasets can help identify the specific pathways and networks modulated by chroman derivatives, revealing their mechanism of action and potentially identifying novel biomarkers for efficacy. e-enm.org This approach allows for a more accurate prediction of disease risk and the development of personalized prevention and treatment strategies.

Systems Biology Modeling: Systems biology uses computational and mathematical models to understand the complex interactions within biological systems. sryahwapublications.com By integrating multi-omics data into these models, researchers can simulate the effects of chroman compounds on cellular processes, predict their therapeutic efficacy, and identify potential off-target effects. e-enm.org This can help decipher the mechanistic details of information flow in a cell and unravel the mechanisms underlying a biological condition of interest. sryahwapublications.com

Q & A

Q. How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, hydroxyl → acetate).

- Activity Testing : Use uniform assays (e.g., enzyme inhibition, antioxidant DPPH).

- QSAR Modeling : Apply partial least squares (PLS) regression with descriptors (logP, polar surface area). Validate models via leave-one-out cross-validation .

Data Integrity and Reproducibility

Q. How to ensure reproducibility in spectroscopic data for this compound?

Q. What protocols address batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.